6-pentyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-pentyl-6H-indolo[2,3-b]quinoxaline is a useful research compound. Its molecular formula is C19H19N3 and its molecular weight is 289.382. The purity is usually 95%.
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Scientific Research Applications
DNA and Protein Interaction
6H-Indolo[2,3-b]quinoxaline , a fused heterocyclic compound, is known for its broad range of pharmacological activities. Its interaction with DNA, predominantly through intercalation, is central to its functionality. The thermal stability of the intercalated complex is pivotal for understanding its anticancer, antiviral, and other biological activities. This stability is influenced by the substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus. Compounds like NCA0424, B-220, and 9-OH-B-220, despite showing minimal inhibitory activity on enzymes like topoisomerase II, exhibit significant multidrug resistance (MDR) modulating activity due to their high DNA binding affinity (Moorthy et al., 2013).
Synthesis and Applications in Medicine
The compound's derivatives, such as 6-(3-aminopropyl)-6H-indolo[2,3-b]quinoxalines, are synthesized and modified for various medical applications. For instance, these derivatives have been synthesized efficiently and used in the exploration of their cytotoxicity, antiviral activity, and ability to induce interferon, showing promising results in these fields. Some derivatives like morpholine and 4-methyl-piperidine have been identified as potent antivirals and low-toxicity compounds in the investigated series (Shibinskaya et al., 2012), (Shibinskaya et al., 2010).
Chemical Properties and Stability
6H-Indolo[2,3-b]quinoxaline-based dyes, especially those with electron-rich conjugated linkers, are synthesized and applied in various fields, including dye-sensitized solar cells. These dyes have demonstrated good performance as photosensitizers. One particular dye, JY01, exhibited an outstanding photovoltaic performance, showing the potential of these compounds in renewable energy technologies (Qian et al., 2015).
Mechanism of Action
Target of Action
The primary target of 6-pentyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound is known to intercalate into the DNA helix , disrupting processes vital for DNA replication .
Mode of Action
This compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the planar fused heterocyclic compound between the base pairs of the DNA helix . This interaction disrupts the normal functioning of the DNA, leading to changes in the cell’s activities .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA replication . By intercalating into the DNA helix, this compound disrupts the normal replication processes . The downstream effects of this disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Its high solubility (>27 M in acetonitrile) suggests that it may have good bioavailability .
Result of Action
The result of this compound’s action is predominantly cytotoxic . It has been shown to exhibit cytotoxic effects against various human cancer cell lines, including lung (A-549), cervical (HeLa), and prostate (DU-145) cells . This cytotoxicity is likely due to the disruption of DNA replication caused by the compound’s intercalation into the DNA helix .
Future Directions
Biochemical Analysis
Biochemical Properties
6-Pentyl-6H-Indolo[2,3-b]quinoxaline, like other 6H-Indolo[2,3-b]quinoxalines, is known to interact with DNA . The thermal stability of the intercalated complex between DNA and 6H-Indolo[2,3-b]quinoxaline derivatives is an important parameter for understanding their pharmacological activities . The nature of these interactions depends on the type of substituents and side chains attached to the 6H-Indolo[2,3-b]quinoxaline nucleus .
Cellular Effects
It is known that 6H-Indolo[2,3-b]quinoxaline derivatives can have cytotoxic effects on various types of cells . These compounds have been shown to disrupt processes vital for DNA replication, which can lead to cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves intercalation into the DNA helix . This disrupts vital processes for DNA replication, leading to its pharmacological effects
Temporal Effects in Laboratory Settings
It is known that the thermal stability of the 6H-Indolo[2,3-b]quinoxaline-DNA complex is an important factor in its pharmacological activities .
Properties
IUPAC Name |
6-pentylindolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-2-3-8-13-22-17-12-7-4-9-14(17)18-19(22)21-16-11-6-5-10-15(16)20-18/h4-7,9-12H,2-3,8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLZGRZJMJALKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.